![molecular formula C17H24S B14423760 {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene CAS No. 84078-60-4](/img/structure/B14423760.png)
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene is an organic compound characterized by a complex structure that includes a benzene ring, a sulfanyl group, and a cyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene typically involves multiple steps. One common method starts with the preparation of the cyclohexyl moiety, which is then functionalized to introduce the sulfanyl group. The final step involves the attachment of the benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the cyclohexyl moiety.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzene ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially altering their function. The compound may also interact with cellular pathways, influencing biological processes such as signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- {[2-(2,2-Dimethylcyclohexyl)ethyl]sulfanyl}benzene
- {[2-(2,2-Dimethyl-6-methylcyclohexyl)ethyl]sulfanyl}benzene
Uniqueness
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene is unique due to the presence of the methylidene group in the cyclohexyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propiedades
Número CAS |
84078-60-4 |
|---|---|
Fórmula molecular |
C17H24S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-6-methylidenecyclohexyl)ethylsulfanylbenzene |
InChI |
InChI=1S/C17H24S/c1-14-8-7-12-17(2,3)16(14)11-13-18-15-9-5-4-6-10-15/h4-6,9-10,16H,1,7-8,11-13H2,2-3H3 |
Clave InChI |
WSZCDHAITVKYQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C)C1CCSC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


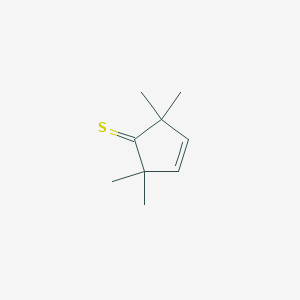
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
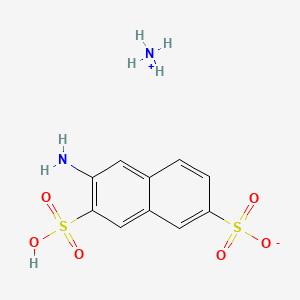
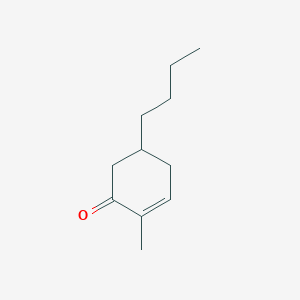
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)


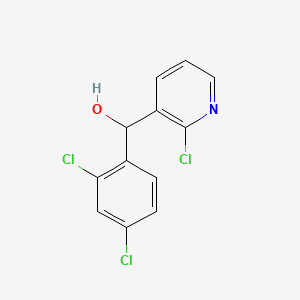
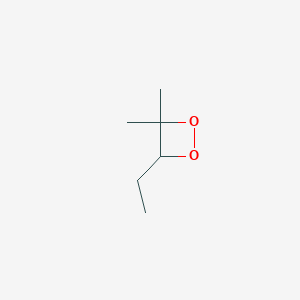


![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
